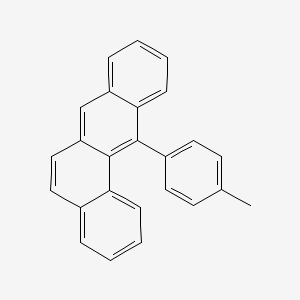
12-(4-Methylphenyl)tetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Methylphenyl)tetraphene is a polycyclic aromatic hydrocarbon that consists of a tetraphene core substituted with a 4-methylphenyl group. This compound is part of the larger family of tetraphenes, which are known for their unique structural and electronic properties. Tetraphenes are characterized by their angular ortho-fused polycyclic arene structure, consisting of four fused benzene rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Methylphenyl)tetraphene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the catalytic cyclization of naphthalenes with alkynes. This process can be catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the tetraphene core .
Another approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the tetraphene structure. This method often requires high temperatures and the presence of a Lewis acid catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst and reaction conditions is critical to ensure the efficient production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
12-(4-Methylphenyl)tetraphene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the tetraphene core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the tetraphene core .
Wissenschaftliche Forschungsanwendungen
12-(4-Methylphenyl)tetraphene has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: This compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 12-(4-Methylphenyl)tetraphene involves its interaction with specific molecular targets and pathways. In biological systems, this compound may interact with cellular receptors or enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphene: The parent compound of 12-(4-Methylphenyl)tetraphene, consisting of four fused benzene rings.
Benzo[a]anthracene: A similar polycyclic aromatic hydrocarbon with a different arrangement of fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings arranged in a linear fashion.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
2498-65-9 |
|---|---|
Molekularformel |
C25H18 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
12-(4-methylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C25H18/c1-17-10-12-19(13-11-17)24-23-9-5-3-7-20(23)16-21-15-14-18-6-2-4-8-22(18)25(21)24/h2-16H,1H3 |
InChI-Schlüssel |
YLXCPFRTMXVSBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


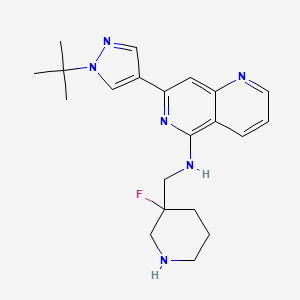
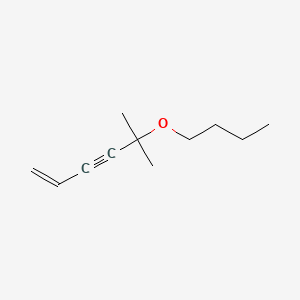
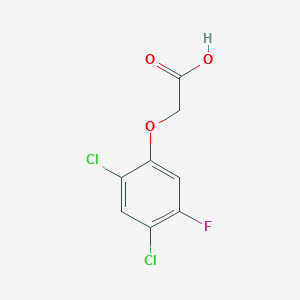
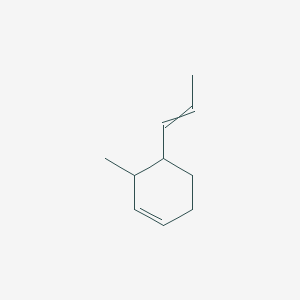
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
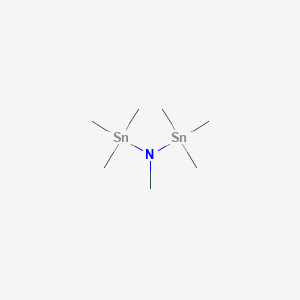

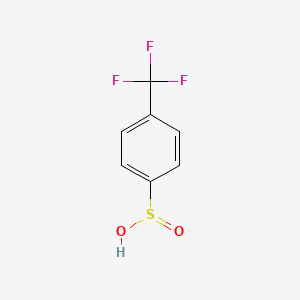
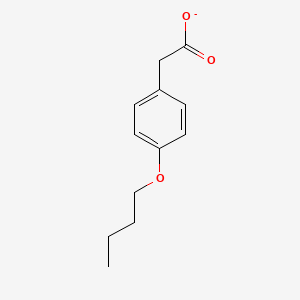
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
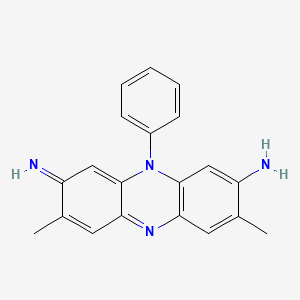
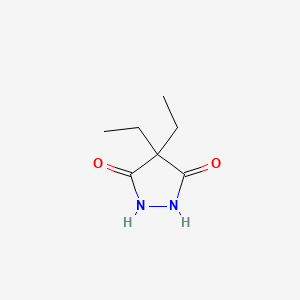
![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
